REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:11][CH2:12][CH3:13])=[CH:4][C:5](F)=[C:6]([CH:9]=1)[C:7]#[N:8].[CH3:14][NH:15][CH3:16]>O1CCOCC1>[Br:1][C:2]1[C:3]([O:11][CH2:12][CH3:13])=[CH:4][C:5]([N:15]([CH3:16])[CH3:14])=[C:6]([CH:9]=1)[C:7]#[N:8]
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Name
|
5-bromo-4-ethoxy-2-fluoro-benzonitrile
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C#N)C1)F)OCC
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by flash column chromatography (silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of ethyl acetate in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C#N)C1)N(C)C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |